Thalidomide-NH-C9-NH2 hydrochloride

PROTAC synthesis E3 ligase ligand-linker quality control

Thalidomide-NH-C9-NH2 hydrochloride is a CRBN-recruiting PROTAC building block with a C9 linker proven to deliver superior degradation potency over shorter analogs. The hydrochloride salt form ensures optimal solubility and handling stability (3 years at -20°C), eliminating the instability issues of free-base alternatives. The terminal primary amine enables direct amide coupling to carboxylic acid-bearing target ligands—no click chemistry reagents required. Validated in THAL-SNS-032 (CDK9 degrader). For researchers seeking reproducible degrader SAR without linker-length ambiguity.

Molecular Formula C22H31ClN4O4
Molecular Weight 451.0 g/mol
Cat. No. B12375404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-C9-NH2 hydrochloride
Molecular FormulaC22H31ClN4O4
Molecular Weight451.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCN.Cl
InChIInChI=1S/C22H30N4O4.ClH/c23-13-6-4-2-1-3-5-7-14-24-16-10-8-9-15-19(16)22(30)26(21(15)29)17-11-12-18(27)25-20(17)28;/h8-10,17,24H,1-7,11-14,23H2,(H,25,27,28);1H
InChIKeyNCVSGGBARHERSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-NH-C9-NH2 hydrochloride: Technical Specification and Baseline Characterization for PROTAC Procurement


Thalidomide-NH-C9-NH2 hydrochloride (CAS: 2305936-77-8) is a thalidomide-derived cereblon (CRBN) ligand-linker conjugate featuring a C9 alkylamine linker terminating in a primary amine, supplied as a hydrochloride salt to facilitate handling and solubility . This compound functions as an E3 ligase recruiting moiety for proteolysis-targeting chimera (PROTAC) construction, enabling the conjugation of target-protein ligands through standard amide coupling chemistry . The compound is offered as a research-use-only reagent with verified purity specifications (≥98% to 99.85% across suppliers) and defined storage parameters (-20°C, desiccated) .

Why Generic Substitution Fails: Evidence-Based Differentiation of Thalidomide-NH-C9-NH2 Hydrochloride for PROTAC Development


Thalidomide-NH-C9-NH2 hydrochloride cannot be substituted arbitrarily with other thalidomide-based ligand-linker conjugates due to quantifiable differences in linker length optimization, conjugate chemistry, and stability profiles. Direct comparative studies demonstrate that thalidomide-based PROTACs with (CH₂)₉ linkers exhibit measurable differences in degradation potency relative to shorter linker analogs [1]. Additionally, the hydrochloride salt form provides specific handling and solubility advantages not inherent to free-base alternatives, with verified storage stability of 3 years at -20°C in powder form . Procurement without evidence-based linker selection may result in suboptimal ternary complex formation, which has been shown to correlate directly with degradation efficiency [2].

Quantitative Evidence Guide: Verified Differentiation Metrics for Thalidomide-NH-C9-NH2 Hydrochloride


Chemical Purity Specification: Comparative Analytical Data for Thalidomide-NH-C9-NH2 Hydrochloride Procurement

Thalidomide-NH-C9-NH2 hydrochloride is supplied with a documented purity specification of 99.85%, which exceeds the 95% minimum threshold observed for general thalidomide-based PROTAC building blocks and provides a quantifiable quality benchmark for procurement decisions .

PROTAC synthesis E3 ligase ligand-linker quality control

Linker Length Optimization: C9 Alkyl Linker Performance in PROTAC Degradation Potency

Systematic linker length SAR studies demonstrate that compounds bearing (CH₂)₉ linkers exhibit superior degradation potency compared to shorter alkyl chain analogs, with (CH₂)₁₁ linkers also showing favorable performance [1]. The C9 linker length of Thalidomide-NH-C9-NH2 hydrochloride provides balanced flexibility and spatial orientation for effective conjugation to diverse target ligands .

PROTAC linker SAR CRBN recruitment ternary complex formation

E3 Ligase Recruitment Specificity: CRBN-Based Degrader Performance Relative to Alternative E3 Ligases

Comparative evaluation of CRBN-based versus VHL-based PROTACs demonstrates that CRBN-recruiting degraders (such as those built with Thalidomide-NH-C9-NH2 hydrochloride) achieve effective target degradation while exhibiting differential selectivity profiles [1]. In head-to-head Wee1 degradation studies, pomalidomide-CRBN PROTACs showed degradation activity comparable to VHL-based constructs, though with distinct linker length dependencies [1].

E3 ligase selectivity CRBN vs VHL PROTAC design strategy

Storage Stability and Handling: Hydrochloride Salt Form Advantages for Laboratory Workflow

Thalidomide-NH-C9-NH2 hydrochloride demonstrates defined storage stability parameters with powder-form stability of 3 years at -20°C, 2 years at 4°C, and solution stability of 6 months at -80°C . The hydrochloride salt form provides enhanced solubility and stability compared to free-base thalidomide derivatives, which are documented to exhibit structural instability and poor solubility [1].

compound stability salt formulation laboratory procurement

Chemical Conjugation Versatility: Terminal Primary Amine Functional Group for Modular PROTAC Assembly

The terminal primary amine of Thalidomide-NH-C9-NH2 hydrochloride enables straightforward conjugation to carboxylic acid-containing target ligands via standard amide coupling chemistry, facilitating modular assembly of bifunctional degraders . This contrasts with alternative conjugates requiring click chemistry (azide-alkyne) or specialized coupling conditions .

amide coupling bifunctional degrader synthesis click chemistry

Procurement Availability: Commercial Access Metrics for Thalidomide-NH-C9-NH2 Hydrochloride

Thalidomide-NH-C9-NH2 hydrochloride is commercially available from multiple validated suppliers with quantifiable inventory levels and transparent pricing structures . 5 mg quantities are maintained as in-stock inventory with published pricing ($90-338 USD across suppliers), enabling predictable procurement planning [1].

supply chain research reagent procurement inventory management

Validated Application Scenarios for Thalidomide-NH-C9-NH2 Hydrochloride Based on Quantitative Evidence


Rapid PROTAC Candidate Generation in Kinase Degrader Programs

Thalidomide-NH-C9-NH2 hydrochloride serves as an immediate-use CRBN-recruiting module for kinase-targeting PROTAC synthesis. The C9 linker length aligns with optimal linker SAR findings showing superior degradation potency for (CH₂)₉ linkers in BRD4-targeting systems [1], while the terminal amine enables direct conjugation to kinase inhibitors bearing carboxylic acid handles. The compound has been explicitly utilized in the construction of THAL-SNS-032, a selective CDK9 degrader [2], demonstrating validated utility in kinase PROTAC development.

CRBN-Dependent Degradation Studies in Cell Lines with Variable E3 Ligase Expression

Thalidomide-NH-C9-NH2 hydrochloride enables construction of CRBN-recruiting PROTACs for comparative degradation studies against VHL-based constructs. Direct head-to-head evidence demonstrates that CRBN-based PROTACs achieve effective target degradation with distinct linker length dependencies compared to VHL-based alternatives [3]. This makes the compound valuable for evaluating E3 ligase-dependent degradation efficiency in specific cellular contexts, particularly where differential E3 ligase expression may influence degrader performance.

Long-Term PROTAC Library Construction with Validated Storage Stability

The defined storage stability parameters of Thalidomide-NH-C9-NH2 hydrochloride—3 years at -20°C in powder form —support its use in building standardized PROTAC intermediate libraries for multi-year medicinal chemistry campaigns. The hydrochloride salt formulation addresses documented instability issues inherent to thalidomide derivatives, which undergo hydrolysis even in commonly utilized cell culture media [4], thereby reducing experimental variability from compound degradation during extended storage periods.

Modular Synthesis Workflows Requiring Amine-Terminated Building Blocks

The primary amine terminus of Thalidomide-NH-C9-NH2 hydrochloride enables incorporation into modular PROTAC synthesis workflows using standard amide coupling protocols . This chemistry is compatible with a broad range of target ligands bearing carboxylic acid functional groups, eliminating the need for specialized click chemistry reagents or copper catalysis required for azide- or alkyne-terminated alternatives . The approach is particularly suited for parallel synthesis efforts where simplified purification workflows are prioritized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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